molecular formula C14H17N3O4S2 B4438452 5-(ethylsulfamoyl)-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

5-(ethylsulfamoyl)-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B4438452
M. Wt: 355.4 g/mol
InChI Key: ZXNWBMSQSAMIMR-UHFFFAOYSA-N
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Description

5-(ethylsulfamoyl)-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound also contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This unique structure imparts various chemical and biological properties to the compound.

Properties

IUPAC Name

5-(ethylsulfamoyl)-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c1-4-15-23(19,20)10-5-6-12(21-3)11(7-10)13(18)17-14-16-9(2)8-22-14/h5-8,15H,4H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNWBMSQSAMIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethylsulfamoyl)-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the benzamide moiety. The sulfonamide group is then introduced through sulfonation reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(ethylsulfamoyl)-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, 5-(ethylsulfamoyl)-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, the compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its potential use in treating infections and inflammatory conditions. Its ability to inhibit certain enzymes and pathways makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 5-(ethylsulfamoyl)-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves the inhibition of specific enzymes and pathways. The compound targets enzymes involved in bacterial cell wall synthesis, leading to the disruption of cell wall integrity and ultimately cell death. It also interacts with certain receptors and proteins, modulating their activity and resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 5-(ethylsulfamoyl)-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide stands out due to its unique combination of a sulfonamide group and a thiazole ring. This combination imparts distinct chemical and biological properties, making it more effective in certain applications, such as antimicrobial activity and enzyme inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(ethylsulfamoyl)-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Reactant of Route 2
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5-(ethylsulfamoyl)-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

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